5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide
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Overview
Description
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a propoxyphenyl group, and a carbohydrazide moiety, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the propoxyphenyl group This can be achieved by reacting propyl alcohol with phenol under acidic conditions to form 4-propoxyphenol
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Medicine: : Potential therapeutic applications could be explored, such as in the development of new drugs.
Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: can be compared with other similar compounds, such as:
5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
5-oxo-1-(4-propoxyphenyl)-N-(1,3-thiazol-2-yl)-3-pyrrolidinecarboxamide
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of the pyrrolidine ring, propoxyphenyl group, and carbohydrazide moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-7-21-13-5-3-11(4-6-13)9-18-10-12(8-14(18)19)15(20)17-16/h3-6,12H,2,7-10,16H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQPPNWZWBIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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